N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLFAOOOSXPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C23H26N4O4S2
- Molecular Weight: 486.6 g/mol
- CAS Number: 922990-15-6
The biological activity of this compound is attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: Potentially reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties: Inhibiting pro-inflammatory cytokines and pathways.
- Neuroprotective Effects: Modulating neurotransmitter systems and protecting neuronal cells from degeneration.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties against neurodegenerative diseases. For instance, studies have shown that certain thieno[2,3-c]pyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression .
2. Antitumor Activity
There is emerging evidence that thieno[2,3-c]pyridine derivatives possess antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins .
3. Antimicrobial Properties
Some derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Study 1: Neuroprotective Mechanisms
A study published in PubMed explored the neuroprotective effects of related compounds on models of neurodegeneration. The findings indicated significant reductions in markers of oxidative stress and inflammation in treated groups compared to controls .
Study 2: Antitumor Activity
In a laboratory setting, a derivative similar to this compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis in breast cancer cells.
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be lower than those for many conventional antibiotics, suggesting potential for development as a novel antimicrobial agent .
Data Summary Table
Scientific Research Applications
The compound exhibits a range of biological activities primarily through its interactions with specific molecular targets. Key areas of interest include:
- Anti-inflammatory Properties : The compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathways, which play a significant role in inflammatory responses. By reducing the levels of pro-inflammatory cytokines, it may be beneficial in treating inflammatory diseases .
- Antitumor Activity : Preliminary research indicates that this compound can induce apoptosis in various cancer cell lines. It has demonstrated cytotoxic effects against tumor cells by disrupting cell cycle progression and promoting apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
In Vitro Studies
Research has demonstrated that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide significantly reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The concentration-response relationship indicated effective inhibition at micromolar concentrations .
Animal Models
In vivo studies using animal models of inflammation have shown that treatment with this compound reduces swelling and pain compared to control groups. These findings suggest its potential therapeutic application in conditions such as rheumatoid arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications to the thieno[2,3-c]pyridine core could enhance or diminish biological activity. This insight is crucial for future drug design efforts aimed at optimizing efficacy while minimizing side effects .
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of JNK pathways leading to reduced cytokine production |
| Antitumor | Induction of apoptosis and inhibition of cell proliferation |
| Cell Cycle Regulation | Accumulation of cells in G2/M phase |
| Enzyme Inhibition | Selective inhibition of JNK2 and JNK3 kinases |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide or acetonitrile), and stoichiometric ratios of reagents. Multi-step reactions often involve coupling agents like EDC/HOBt for amide bond formation. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and ensure purity .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the positions of acetyl, cyano, and tetrahydrothieno groups. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution MS (HRMS) resolves isotopic patterns for formula confirmation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 4–12 weeks. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) and compare chromatographic profiles to identify instability mechanisms (e.g., hydrolysis of the acetyl group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with proteins like kinases or GPCRs. Parameterize the force field to account for the dimethylsulfamoyl group’s polarity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to assess IC₅₀ variability. Use orthogonal assays (e.g., Western blot for protein expression vs. fluorescence-based viability assays) to confirm target engagement. Cross-reference with structural analogs to identify substituents influencing activity discrepancies .
Q. How can researchers elucidate the metabolic pathways of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific metabolism. Compare in silico predictions (e.g., MetaSite) with empirical data to map oxidation or conjugation sites .
Data-Driven Research Design
Q. What strategies enhance reproducibility in SAR studies for this compound?
- Methodological Answer : Standardize assay protocols (e.g., fixed incubation times, serum-free media) to minimize variability. Use a centralized compound repository with batch-tested samples. Employ cheminformatics tools (e.g., KNIME, MOE) to correlate substituent electronegativity with activity trends .
Q. How should researchers prioritize structural modifications to improve pharmacokinetic properties?
- Methodological Answer : Apply Lipinski’s Rule of Five and QSAR models to predict solubility and permeability. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility, guided by logP calculations (ChemAxon). Test modified analogs in Caco-2 cell monolayers to assess intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
